molecular formula C14H17N3O2 B13276750 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B13276750
M. Wt: 259.30 g/mol
InChI Key: UOUYBVGEQIDDMW-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a versatile small molecule scaffold. It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with an aminomethyl phenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the following steps:

    Formation of the diazaspiro nonane core: This can be achieved through a cyclization reaction involving appropriate diamine and diacid precursors under acidic or basic conditions.

    Introduction of the aminomethyl phenyl group: This step involves the reaction of the diazaspiro nonane core with a suitable aminomethyl phenyl derivative, often through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride: A hydrochloride salt form of the compound with similar properties.

    This compound derivatives: Various derivatives with modifications on the aminomethyl phenyl group or the diazaspiro nonane core.

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This makes it a valuable scaffold for the development of compounds with specific biological activities and material properties .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C14H17N3O2/c15-9-10-4-3-5-11(8-10)17-12(18)14(16-13(17)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2,(H,16,19)

InChI Key

UOUYBVGEQIDDMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CN

Origin of Product

United States

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